molecular formula C7H4ClNO B14716220 Benzonitrile, 3-chloro-, N-oxide CAS No. 13820-15-0

Benzonitrile, 3-chloro-, N-oxide

Cat. No.: B14716220
CAS No.: 13820-15-0
M. Wt: 153.56 g/mol
InChI Key: FPJLSZJGGJAKCC-UHFFFAOYSA-N
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Description

Benzonitrile, 3-chloro-, N-oxide is an organic compound with the chemical formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the third position of the benzene ring, and an N-oxide group is attached to the nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. The reaction is carried out in a continuous flow reactor, ensuring high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: 3-Chlorobenzylamine.

    Substitution: Substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 3-chloro-, N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and ability to form bioactive compounds.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 3-chloro-, N-oxide involves its interaction with molecular targets through its reactive N-oxide group. This group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components. The compound can also form coordination complexes with transition metals, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 3-chloro-, N-oxide is unique due to the presence of both the chlorine and N-oxide groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive compounds makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chlorobenzonitrile oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJLSZJGGJAKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#[N+][O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445958
Record name Benzonitrile, 3-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-15-0
Record name Benzonitrile, 3-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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